molecular formula C10H10ClN3O2 B3049865 Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 223141-46-6

Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B3049865
CAS RN: 223141-46-6
M. Wt: 239.66 g/mol
InChI Key: CMIZKEXUPWJMQL-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the formula C₁₀H₁₀ClN₃O₂ . It has a molecular weight of 239.66 g/mol . The compound is typically stored in an inert atmosphere, under –20 °C .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The method using deep eutectic solvents (DES) provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The InChI code for Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C10H10ClN3O2 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.


Physical And Chemical Properties Analysis

Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a powder at room temperature . It has a molecular weight of 239.66 g/mol . The compound should be stored in an inert atmosphere, under –20 °C .

Scientific Research Applications

Synthesis of Derivatives

A significant application of Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is in the synthesis of various chemical compounds. For instance, it has been used in the preparation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, obtained through a reaction with ammonium acetate. This demonstrates its versatility in creating new chemical entities for further exploration in various scientific fields (Bruni et al., 1994).

Structural Correction and Synthesis

The compound has also been crucial in the structural correction of related chemical entities. It was used to establish the nature of a condensation product through 13C NMR spectroscopy, underscoring its role in verifying and refining chemical structures (Chimichi et al., 1993).

Reactivity and Transformation

Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate's reactivity has been explored in various transformations. For example, its reaction with ethyl ethoxymethyleneacetoacetate and ethyl ethoxymethylenecyanoacetate resulted in the formation of substituted pyrazolo[1,5-a]pyrimidines. This highlights its potential in creating diverse chemical structures through reactions with different reagents (Danagulyan et al., 2011).

Novel Compounds Synthesis

It has been used in the synthesis of new compounds, like dihydrotetrazolopyrimidine derivatives. This indicates its utility in expanding the range of chemical compounds for various applications, including in pharmaceuticals and material science (Suwito et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .

Future Directions

The future directions for the study of Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and related compounds could involve further exploration of their biological and pharmacological properties. Given their wide range of potential activities, these compounds could be of interest in the development of new therapeutic agents .

Mechanism of Action

Target of Action

It has been found that similar compounds exhibit antibacterial activities against gram-positive bacteria (bacillus subtilis, and staphylococcus aureus) and gram-negative bacteria (pseudomonas aeruginosa, and escherichia coli) .

Mode of Action

It’s known that similar compounds exhibit antioxidant activities , suggesting that they may interact with their targets to neutralize harmful free radicals.

Biochemical Pathways

Given its potential antioxidant activity , it may be involved in pathways related to oxidative stress and cellular defense mechanisms.

Result of Action

Based on its potential antioxidant activity , it may help protect cells from damage caused by harmful free radicals.

properties

IUPAC Name

ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-12-8-4-6(2)13-14(8)9(7)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIZKEXUPWJMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624752
Record name Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223141-46-6
Record name Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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